![molecular formula C11H12N4S B2885941 N,N-dimethyl-N'-[4-(2-thienyl)-2-pyrimidinyl]iminoformamide CAS No. 865660-17-9](/img/structure/B2885941.png)

N,N-dimethyl-N'-[4-(2-thienyl)-2-pyrimidinyl]iminoformamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

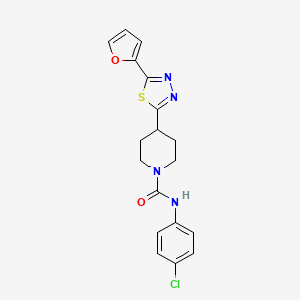

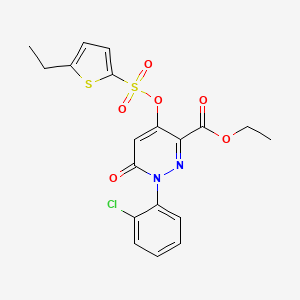

“N,N-dimethyl-N’-[4-(2-thienyl)-2-pyrimidinyl]iminoformamide” is a chemical compound with the molecular formula C11H12N4S . It has a molecular weight of 232.31 .

Chemical Reactions Analysis

While specific chemical reactions involving “N,N-dimethyl-N’-[4-(2-thienyl)-2-pyrimidinyl]iminoformamide” are not available, it’s known that pyrimidines undergo nucleophilic aromatic substitution (SNAr) reactions . This is a general approach to the synthesis of a wide variety of pyrimidine derivatives .Physical And Chemical Properties Analysis

“N,N-dimethyl-N’-[4-(2-thienyl)-2-pyrimidinyl]iminoformamide” has a molecular weight of 232.31 . More detailed physical and chemical properties are not available from the current search results.Wissenschaftliche Forschungsanwendungen

DNA Recognition and Gene Expression Control

- N-Methyl imidazole and N-methyl pyrrole-containing polyamides, which can form stacked dimers, are programmed to target specific DNA sequences in the minor groove of DNA, thereby controlling gene expression. These compounds are under investigation as potential medicinal agents for diseases like cancer due to their ability to recognize sequences rich in A/T and T/A base pairs with high specificity (Chavda et al., 2010).

Synthesis of Thieno[2,3-d]pyrimidines

- The reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation has been explored for the synthesis of thieno[2,3-d]pyrimidines. This method showed efficient synthesis of various derivatives, indicating the compound's utility in creating diverse chemical structures (Davoodnia et al., 2009).

Non-Aqueous Capillary Electrophoresis

- N,N-dimethyl-N'-[4-(2-thienyl)-2-pyrimidinyl]iminoformamide has been utilized in the development of nonaqueous capillary electrophoretic separation methods. This involves the separation of related substances, demonstrating the compound's utility in analytical chemistry for quality control and substance identification (Ye et al., 2012).

Antibacterial and Bactericidal Activities

- Research has shown that co-presenting non-antibiotic drugs and pyrimidinethiol on gold nanoparticles can generate broad-spectrum antibacterial and bactericidal activities against superbugs. This indicates the potential of using N,N-dimethyl-N'-[4-(2-thienyl)-2-pyrimidinyl]iminoformamide derivatives in developing new antibacterial materials to treat resistant bacterial infections (Zhao et al., 2013).

Bimetallic Composite Catalysts

- The compound has been used as a ligand for obtaining bimetallic boron-containing heterogeneous catalysts, showing high activity in the Suzuki reaction in aqueous media. This application presents an innovative approach to synthesizing heterobiaryls containing furyl and thienyl rings, demonstrating the compound's versatility in catalysis and organic synthesis (Bumagin et al., 2019).

Eigenschaften

IUPAC Name |

N,N-dimethyl-N'-(4-thiophen-2-ylpyrimidin-2-yl)methanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4S/c1-15(2)8-13-11-12-6-5-9(14-11)10-4-3-7-16-10/h3-8H,1-2H3/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCFLZAVRDMBLY-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=NC=CC(=N1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C1=NC=CC(=N1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821922 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N,N-dimethyl-N'-[4-(2-thienyl)-2-pyrimidinyl]iminoformamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-butyl-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2885859.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-fluorobenzamide hydrochloride](/img/structure/B2885863.png)

![5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]furan-2-carboxamide](/img/structure/B2885865.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2885866.png)

![4-benzyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2885868.png)

![3,5-dimethyl-4-((4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)isoxazole](/img/structure/B2885870.png)

![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2885879.png)